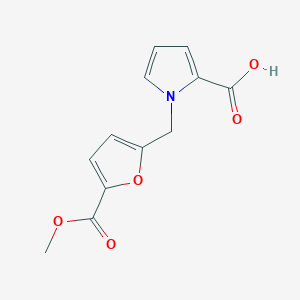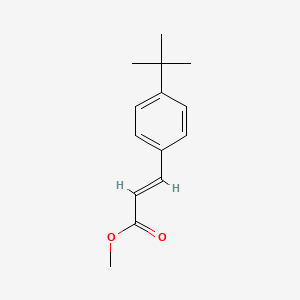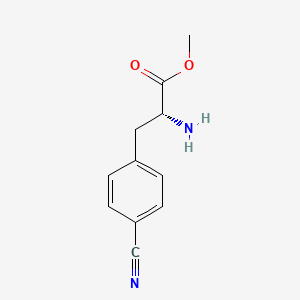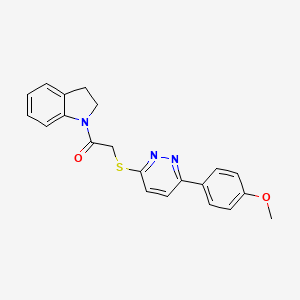
1-((5-(Methoxycarbonyl)furan-2-yl)methyl)-1H-pyrrole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that includes a furan ring and a pyrrole ring. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH . The methoxycarbonyl group is an ester functional group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds such as boronic esters are often used in organic synthesis . Protodeboronation of pinacol boronic esters has been reported, which could potentially be relevant depending on the specific synthesis route for this compound .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of both furan and pyrrole rings, as well as the methoxycarbonyl group .Chemical Reactions Analysis
Again, while specific reactions involving this compound were not found, related compounds such as boronic esters are known to undergo a variety of reactions, including oxidations, aminations, halogenations, and CC-bond-formations .Wissenschaftliche Forschungsanwendungen
Catalysis and Organic Synthesis
The compound’s structure combines a furan ring with a pyrrole ring, making it an interesting candidate for catalytic reactions. Researchers have explored its use as a catalyst in organic synthesis. For instance, a recent study integrated biomass catalytic conversion with organic synthesis techniques. By utilizing N-acetylglucosamine as the primary feedstock, they transformed it into 5-hydroxymethylfurfural (HMF) . Subsequently, a condensation reaction between HMF and 3,3-Dimethyl-2-butanone led to the synthesis of (E)-1-(5-(hydroxymethyl)furan-2-yl)-4,4-dimethylpent-1-en-3-one . This two-step process not only demonstrates the feasibility of converting biomass into valuable chemical precursors but also exemplifies the synthesis of novel compounds through green chemistry principles.
Furan Platform Chemicals
Furan derivatives, including HMF, play a crucial role as platform compounds. HMF serves as a precursor for fuels, pharmaceuticals, and other applications. Its derivatives exhibit substantial biological activity, highlighting their versatility and potential in sustainable chemistry and green technology . Investigating the compound’s role within the broader context of furan platform chemicals could yield further insights.
Zukünftige Richtungen
Wirkmechanismus
Mode of Action
It’s known that many furan derivatives exhibit considerable chemical reactivity . The compound might interact with its targets through a variety of mechanisms, potentially including covalent binding, allosteric modulation, or competitive inhibition.
Biochemical Pathways
Furan derivatives are known to be involved in a wide range of biological activities , suggesting that this compound could potentially interact with multiple biochemical pathways.
Result of Action
Given the chemical reactivity of furan derivatives , it’s plausible that this compound could have a range of effects at the molecular and cellular level, depending on its specific targets and mode of action.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound
Eigenschaften
IUPAC Name |
1-[(5-methoxycarbonylfuran-2-yl)methyl]pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c1-17-12(16)10-5-4-8(18-10)7-13-6-2-3-9(13)11(14)15/h2-6H,7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIORNUEFNWVIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2C=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-(Methoxycarbonyl)furan-2-yl)methyl)-1H-pyrrole-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-Fluorophenyl)methyl]-N'-(2-methoxy-4-methylsulfanylbutyl)oxamide](/img/structure/B2764468.png)
![2-Cyclopropyl-4-methyl-6-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrimidine](/img/structure/B2764470.png)




![3-(benzenesulfonyl)-N-(3-methylsulfanylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2764477.png)
![4-(dimethylsulfamoyl)-N-[[4-(4-fluorophenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2764478.png)
![ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2764479.png)

![1-(3,5-Dimethylphenyl)-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrazin-2-one](/img/structure/B2764482.png)


